molecular formula C18H13F7N2O2 B14922760 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide CAS No. 328277-94-7

2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide

Cat. No.: B14922760
CAS No.: 328277-94-7
M. Wt: 422.3 g/mol
InChI Key: PCKJKDJDRJBDDV-UHFFFAOYSA-N
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Description

2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide is a complex organic compound characterized by the presence of a heptafluorobutanoyl group and a methylphenyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluorobutanoyl group can enhance the compound’s binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: A related compound with similar fluorinated properties but different functional groups.

    2,2,3,3,4,4-Hexafluoro-1-butanol: Another fluorinated alcohol with comparable chemical behavior.

    2,2,3,3,3-Pentafluoro-1-propanol: A fluorinated alcohol with fewer fluorine atoms, affecting its reactivity and properties.

Uniqueness

2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-N-(4-methylphenyl)benzamide is unique due to its specific combination of a heptafluorobutanoyl group and a methylphenyl benzamide structure. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and potential biological activity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

328277-94-7

Molecular Formula

C18H13F7N2O2

Molecular Weight

422.3 g/mol

IUPAC Name

2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C18H13F7N2O2/c1-10-6-8-11(9-7-10)26-14(28)12-4-2-3-5-13(12)27-15(29)16(19,20)17(21,22)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)

InChI Key

PCKJKDJDRJBDDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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